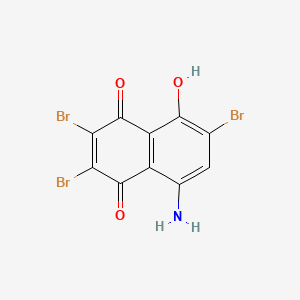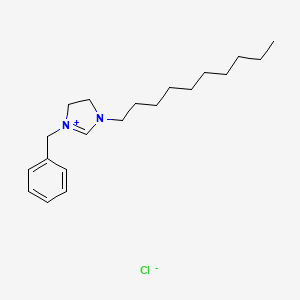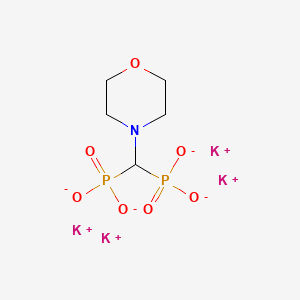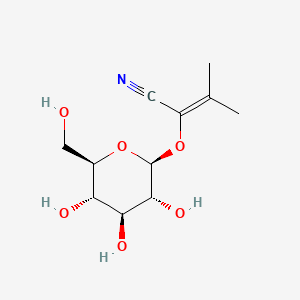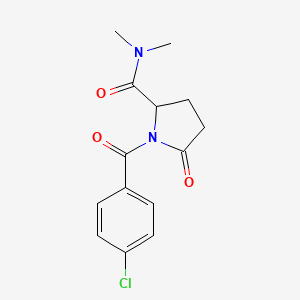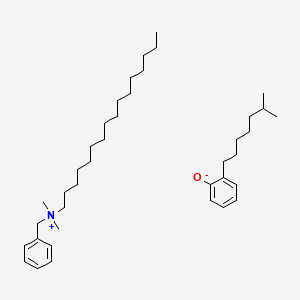
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
The synthesis of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Another approach includes the reaction of cysteine with substituted benzonitriles, resulting in the formation of 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-4,5-dihydrothiazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-aryl-4,5-dihydrothiazoles: These compounds have various aryl groups at the 2-position, which can significantly affect their biological activities and applications.
2-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole: This compound has a pyrazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Propiedades
Número CAS |
96159-82-9 |
|---|---|
Fórmula molecular |
C9H8FNS |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
Clave InChI |
XPSSLMFXRUOVPF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


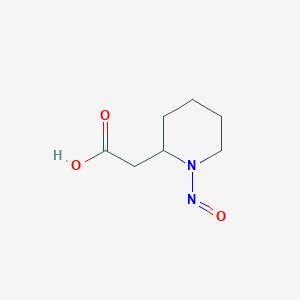
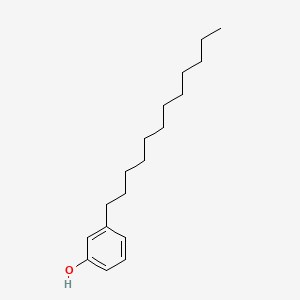

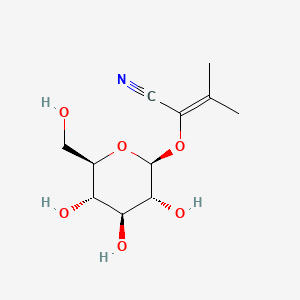
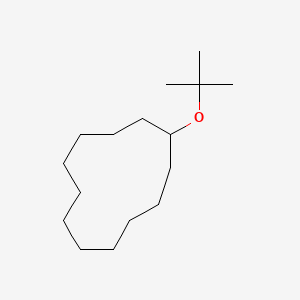

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
